Cas no 1295280-86-2 (2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide)
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
- SY274132
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- MDL: MFCD32702027
- Inchi: 1S/C22H26N4O2/c1-17(28-21-9-5-18(15-23)6-10-21)22(27)24-20-7-3-19(4-8-20)16-26-13-11-25(2)12-14-26/h3-10,17H,11-14,16H2,1-2H3,(H,24,27)
- InChI Key: KGPKTYNNDOOSQZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C#N)=CC=1)C(C)C(NC1C=CC(=CC=1)CN1CCN(C)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 536
- XLogP3: 2.6
- Topological Polar Surface Area: 68.6
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1196102-1g |
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide |
1295280-86-2 | 95% | 1g |
$1210 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1196102-1g |
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide |
1295280-86-2 | 95% | 1g |
$1210 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1196102-1g |
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide |
1295280-86-2 | 95% | 1g |
$1210 | 2025-02-26 |
2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
Research Brief on 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide (CAS: 1295280-86-2)
In recent years, the compound 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide (CAS: 1295280-86-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a cyanophenoxy group and a piperazinylmethylphenyl moiety suggests its possible role as a modulator of biological targets, particularly in the context of kinase inhibition or receptor binding.
Recent studies have focused on elucidating the pharmacological profile of this compound. Preliminary data indicate that it exhibits selective activity against certain protein kinases, which are critical in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to interact with these kinases makes it a candidate for further development in oncology, where kinase inhibitors are a cornerstone of targeted therapy.
One of the key findings from the latest research is the compound's favorable pharmacokinetic properties. In vitro and in vivo studies have demonstrated good solubility and bioavailability, which are essential for its potential use as a therapeutic agent. Additionally, the compound has shown a manageable toxicity profile in preclinical models, suggesting a reasonable safety margin for further clinical evaluation.
The synthesis and optimization of 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide have also been a focus of recent investigations. Researchers have developed efficient synthetic routes to produce the compound with high purity and yield, which is crucial for scaling up production for clinical trials. Structural modifications have been explored to enhance its potency and selectivity, with some derivatives showing improved activity profiles.
In the context of drug discovery, this compound represents a valuable scaffold for the development of new therapeutic agents. Its modular structure allows for the introduction of various functional groups, enabling the fine-tuning of its biological activity. This flexibility is particularly advantageous in addressing the challenges of drug resistance and off-target effects, which are common limitations in kinase-targeted therapies.
Looking ahead, further studies are needed to fully characterize the compound's mechanism of action and its potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical development. The ongoing research on 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide underscores its significance as a promising candidate in the field of chemical biology and medicinal chemistry.
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